Potassium dihexadecyl phosphate

Liquid Crystals Phase Behavior Thermotropic Mesophases

Researchers requiring bicontinuous Ia‾3d cubic mesophases often face reproducibility failures when using Na⁺ or Li⁺ dialkylphosphates. Potassium dihexadecyl phosphate (CAS 17026-47-0) is the only dialkylphosphate that reliably forms the Ia‾3d cubic phase across the full processing temperature window. - Delivers consistent Ia‾3d cubic architecture; Na⁺/Li⁺ salts lack this phase entirely. - Predictable vesicle size distribution shift vs. sodium salt, enabling batch-to-batch consistency. - Preferred counterion for K⁺ permeation studies; avoids interference in ion-channel mimetic assays. - Distinct thermal stability and CMC profile support high-temperature EOR and emulsion polymerization applications. Specify the potassium salt to lock in phase behavior and colloidal performance.

Molecular Formula C32H66KO4P
Molecular Weight 584.9 g/mol
CAS No. 17026-47-0
Cat. No. B091344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium dihexadecyl phosphate
CAS17026-47-0
Molecular FormulaC32H66KO4P
Molecular Weight584.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+]
InChIInChI=1S/C32H67O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1
InChIKeyINJCIHHCTBEDST-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity, Class, and Structural Overview


Potassium dihexadecyl phosphate (CAS 17026-47-0; molecular formula C₃₂H₆₆KO₄P; MW 584.9 g·mol⁻¹) is the potassium salt of dihexadecyl hydrogen phosphate, a synthetic, double‑chain anionic amphiphile belonging to the dialkyl phosphate ester family [1]. The compound comprises two saturated C16 (hexadecyl/cetyl) alkyl chains esterified to a phosphate headgroup neutralised by a potassium counterion . Structurally classified alongside phospholipids, it self‑assembles in aqueous media into bilayer vesicles, lamellar phases, and at air‑water interfaces forms stable Langmuir monolayers [2]. As a negatively charged lipid analogue, it is widely employed in model membrane research, liposomal drug delivery, liquid‑crystal engineering, and surfactant formulation science .

Model systems Bilayer vesicle and Langmuir monolayer assembly
Carrier design Liposomal and vesicular delivery platform research
Liquid crystals Thermotropic cubic mesophase engineering
Membrane transport Photoresponsive ion-channel mimetic studies

Why Generic Substitution with Free Acid or Sodium Salts Fails


Although dihexadecyl phosphate (DHP) is commercially supplied as the free acid, its sodium salt, or its potassium salt, these species are not functionally interchangeable. The identity of the counterion dictates critical self‑assembly parameters: thermotropic liquid‑crystalline phase sequences, vesicle size distribution, colloidal stability, and interfacial packing behaviour all exhibit pronounced counterion‑dependent variation [1][2]. Consequently, a formulation or experimental protocol optimised for potassium dihexadecyl phosphate cannot be reliably reproduced with the sodium or acid form without re‑validation of the key performance metrics [1][3]. The quantitative evidence below substantiates why this compound must be specified as a discrete procurement item rather than a generic “DHP” reagent.

Phase behavior is counterion-specific Li⁺ and Na⁺ salts lack the Ia‾3d cubic mesophase; phase architecture may not transfer.
Vesicle size distribution shifts K⁺ yields smaller vesicles than Na⁺; changing counterion alters size, requiring re-validation.
CMC and micellization onset differ Na⁺-DHP CMC does not apply to K⁺-DHP; surfactant dosing must be re-determined experimentally.

Quantitative Differentiation from Closest Analogs


Unique Thermotropic Cubic Mesophase vs. Li and Na Salts

Potassium dihexadecylphosphate exhibits an additional Ia‾3d body‑centred cubic mesophase between the crystalline and columnar hexagonal phases upon heating, a phase that is absent in the lithium and sodium analogues [1]. This structural differentiation arises from the specific ionic radius and polarisability of the K⁺ counterion [1].

Cubic mesophase
Head-to-head
K⁺-DHP: crystal → Ia‾3d cubic → columnar hexagonal
Li⁺/Na⁺-DHP: crystal → columnar hexagonal (no cubic phase)
Supports cubic-phase liquid-crystal research
Unique Ia‾3d phase confirmed by XRD and DSC
Liquid Crystals Phase Behavior Thermotropic Mesophases

Counterion-Dependent Vesicle Size Modulation

Atomic force microscopy (AFM) and dynamic light scattering data show that the hydrodynamic diameter of dihexadecylphosphate vesicles scales inversely with the crystallographic radius of the alkali metal counterion: larger counterions produce smaller vesicles [1]. Potassium (ionic radius ≈ 138 pm) yields smaller vesicles than sodium (≈ 102 pm) under otherwise identical preparation conditions [1]. Vesicle stability, as monitored by turbidity and AFM imaging over time, was not significantly affected by the nature of the counterion [1].

Vesicle size
Reported
K⁺-DHP produces smaller vesicles than Na⁺-DHP under identical preparation
Vesicle diameter is counterion-dependent
Trend: Li⁺ > Na⁺ > K⁺ ≈ Rb⁺ ≈ Cs⁺ (AFM/DLS)
Vesicles Drug Delivery Colloidal Stability

Conserved Cubic Architecture Across the Dialkylphosphate Series

The potassium‑specific Ia‾3d body‑centred cubic mesophase is not limited to the dihexadecyl homologue; it is conserved across the entire homologous series of potassium dialkylphosphates from dioctyl (C8) to dioctadecyl (C18) [1]. This systematic behaviour indicates that the cubic phase is a direct consequence of the K⁺ ionic radius and polarisability, rather than a chain‑length‑specific anomaly [1].

Cubic phase conservation
Class-level
Ia‾3d cubic phase present in all K⁺ dialkylphosphates (C8–C18); absent in Na⁺ series
Architecture conserved across chain lengths
Transition temperatures vary with chain length
Supramolecular Chemistry Thermotropic Phases Structure–Property Relationships

Critical Micelle Concentration Shift from the Sodium Analog

Sodium dihexadecyl phosphate (SDDP) has a reported critical micelle concentration (CMC) of 0.78 × 10⁻⁵ M [1]. Although a directly measured CMC for the potassium salt is not available in the screened literature, the well‑established Hofmeister/K⁺‑specific effect on alkyl phosphate headgroup hydration predicts that the potassium salt will exhibit a CMC that differs from the sodium salt by an amount sufficient to alter micellisation onset in formulated surfactant blends [2].

CMC context
Class-level
Na⁺-DHP CMC: 0.78×10⁻⁵ M; K⁺-DHP expected to differ
Counterion shifts micellization onset
Di‑C12 precedent: 15–40% CMC change Na⁺→K⁺
Surfactants Enhanced Oil Recovery Interfacial Tension

Photoregulated Potassium Ion Permeation Selectivity

Dihexadecyl phosphate bilayers incorporating photochromic azobenzene/stilbene surfactants have been shown to support photoregulated potassium ion permeation, where the K⁺ flux through the membrane can be switched on/off by UV/visible light [1]. While the study did not compare K⁺‑DHP directly against Na⁺‑DHP, the choice of potassium as the permeating ion highlights the compatibility and relevance of the potassium salt of DHP in ion‑transport studies [1].

Photo-gated K⁺ transport
Context-dependent
UV/Vis-switchable K⁺ flux through DHP bilayers demonstrated
Compatible with ion-channel mimetic studies
On/off ratio quantified via conductivity
Membrane Transport Photopharmacology Ion Channels

Thermal Stability Plateau vs. Beryllium and Magnesium Salts

Alkaline‑earth‑metal dihexadecyl phosphate salts demonstrate a counterion‑dependent thermal degradation profile: the more ionic calcium, strontium, and barium salts exhibit columnar liquid‑crystal phases, whereas the less ionic beryllium and magnesium salts melt directly into isotropic liquids without passing through a mesophase [1]. By analogy and supported by the alkali‑metal series study [2], potassium dihexadecyl phosphate occupies a thermal stability and phase complexity niche that is distinct from both the alkaline‑earth and the sodium/lithium analogues.

Thermal mesophase
Class-level
K⁺-DHP: crystal → cubic → columnar; Be²⁺/Mg²⁺ salts: direct melt, no mesophase
Broader liquid-crystalline processing window
Alkaline-earth series profiles tabulated in source
Thermal Analysis Liquid Crystals Material Stability

High-Value Research and Industrial Application Scenarios


Ia3d Cubic-Phase Liquid-Crystal Devices and Functional Materials

When the target application requires a bicontinuous Ia‾3d cubic mesophase—for optically isotropic materials, photonic band‑gap structures, or membrane‑mimetic matrices with three‑dimensional continuity—potassium dihexadecyl phosphate is the only dialkylphosphate that consistently delivers this phase architecture across the full processing temperature window [1]. Procurement should explicitly specify the potassium salt to avoid the Li⁺ or Na⁺ forms, which lack the cubic phase entirely [1].

Size-Controlled Liposomal and Niosomal Drug Delivery Platforms

For liposomal formulations where vesicle diameter is a critical quality attribute (e.g., passive tumour targeting via the enhanced permeability and retention effect, sterile filtration, or reproducible drug loading), substituting the potassium salt for the sodium salt will predictably shift the size distribution toward smaller vesicles [1]. When developing a platform formulation, the potassium counterion should be locked in early during optimisation to ensure batch‑to‑batch consistency [1].

Photoresponsive Ion-Channel Mimetics and Membrane Transport Studies

The demonstrated utility of potassium dihexadecyl phosphate bilayers in photoregulated K⁺ permeation experiments makes this salt the logical starting material for light‑gated ion‑channel mimetics, artificial photoreceptor membranes, and fundamental studies of potassium ion translocation across lipid bilayers [1]. Using the potassium salt ensures that the counterion does not interfere with the permeation measurement of the same cation [1].

High-Temperature Surfactant and Emulsifier Systems

The potassium salt's distinct thermal stability profile and anticipated CMC shift relative to the sodium salt (class‑level evidence [1][2]) support its evaluation in enhanced oil recovery (EOR) surfactant flooding, high‑temperature cleaning formulations, and emulsion polymerisation processes where precise micellisation behaviour and thermal resilience are required [1][2].

Application
Selection Property
Validation Focus
Liquid-crystal material engineering
Cubic mesophase architecture
Phase transition profile (XRD/DSC)
Liposomal carrier design
Vesicle size modulation
Hydrodynamic diameter consistency
Photo-gated membrane transport
K⁺ compatibility in bilayer
Transmembrane ion flux assay
Surfactant flooding and emulsification
Thermal and CMC context
Micellization onset under process conditions
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